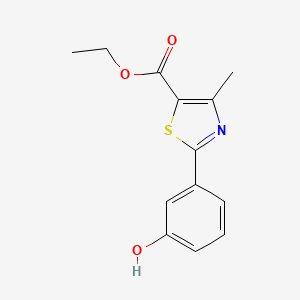
3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups into the porphyrin ring.
Applications De Recherche Scientifique
3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its role in mimicking natural porphyrins, which are essential in biological processes like oxygen transport and photosynthesis.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Industry: Utilized in the development of sensors and electronic devices due to its conductive properties.
Mécanisme D'action
The mechanism of action of 3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in photodynamic therapy or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other porphyrin derivatives such as:
Hematoporphyrin: Used in photodynamic therapy.
Protoporphyrin IX: A precursor to heme, essential for oxygen transport in blood.
Chlorophyll: A natural porphyrin involved in photosynthesis.
Uniqueness
3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid is unique due to its specific functional groups and structural features, which confer distinct electronic and chemical properties. These properties make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
156198-96-8 |
|---|---|
Formule moléculaire |
C34H34N4O5 |
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-8-ethenyl-13-[(E)-2-hydroxyethenyl]-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O5/c1-6-21-17(2)25-13-26-18(3)22(7-9-33(40)41)31(36-26)16-32-23(8-10-34(42)43)19(4)28(38-32)15-30-24(11-12-39)20(5)27(37-30)14-29(21)35-25/h6,11-16,35,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)/b12-11+,25-13?,26-13?,27-14?,28-15?,29-14?,30-15?,31-16?,32-16? |
Clé InChI |
DVYBVKQYEZQOEY-WPPCFWOZSA-N |
SMILES |
CC1C2=NC(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C1=CC=O |
SMILES isomérique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)/C=C/O |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=CO |
Synonymes |
3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)




![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)


![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)
![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)
